![molecular formula C14H21NO4 B1373364 2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid CAS No. 1306603-99-5](/img/structure/B1373364.png)
2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid
Descripción general
Descripción
“2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid” is a compound with the CAS Number: 1306603-99-5 . It has a molecular weight of 267.33 . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H21NO4/c1-11-4-5-13 (12 (10-11)14 (16)17)15 (6-8-18-2)7-9-19-3/h4-5,10H,6-9H2,1-3H3, (H,16,17) . This code provides a standardized way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . Its molecular weight is 267.33 .Aplicaciones Científicas De Investigación
Photophysical Properties and Biological Activity
Research on compounds structurally related to 2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid has focused on their photophysical properties and biological activity. For example, a study by Zaltariov et al. (2015) involved the synthesis of silicon-containing bis-azomethines, which showed strong UV/Vis-absorption and exhibited violet or orange emission. These compounds demonstrated significant antimicrobial activity against bacteria and fungi (Zaltariov et al., 2015).
Photopolymerization Reactivity
The photopolymerization reactivity of related compounds has been another area of study. For instance, Catel et al. (2016) examined Bis(4-methoxybenzoyl)diethylgermane (BMDG), a compound utilized for the photopolymerization of vinylcyclopropanes. This substance showed a significantly higher reactivity compared to conventional photoinitiator systems, suggesting potential applications in materials science (Catel et al., 2016).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds similar to this compound. For instance, He et al. (2020) established a method for the preparation of 2-aminobenzothiazoles through a visible-light-initiated cascade reaction, demonstrating the utility of related compounds in synthetic chemistry (He et al., 2020).
Supramolecular Coordination Polymers
Research has also been conducted on the construction of supramolecular coordination polymers using multifunctional compounds related to this compound. Li and Zhang (2018) synthesized new CuII coordination compounds with multifunctional 2-amino-5-sulfobenzoic acid, demonstrating the role of such compounds in directing bonding and forming hydrogen-bonded networks (Li & Zhang, 2018).
Propiedades
IUPAC Name |
2-[bis(2-methoxyethyl)amino]-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-11-4-5-13(12(10-11)14(16)17)15(6-8-18-2)7-9-19-3/h4-5,10H,6-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOVWKXAPBHQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCOC)CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


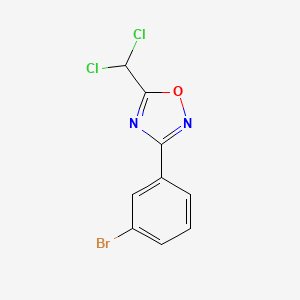
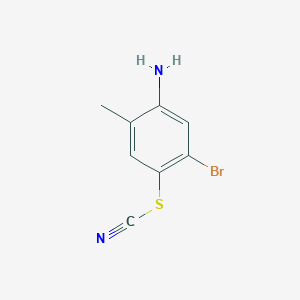

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)



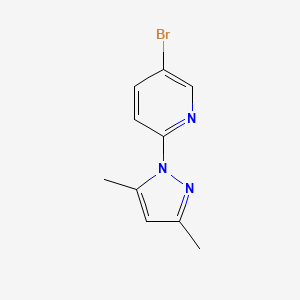
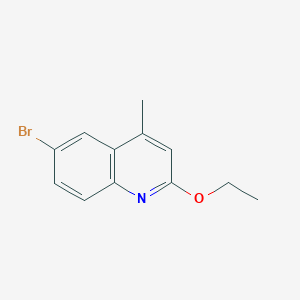

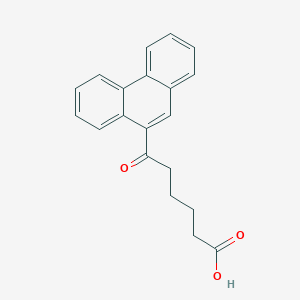


![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
